2-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-aminehydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-aminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and pyrrolidine.
Formation of Intermediate: The reaction between 4-methoxybenzaldehyde and pyrrolidine forms an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-aminehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)ethan-1-aminehydrochloride
- 2-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-aminehydrochloride
Comparison
Compared to similar compounds, 2-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-aminehydrochloride may exhibit unique properties due to the presence of the pyrrolidine ring
Properties
Molecular Formula |
C13H21ClN2O |
---|---|
Molecular Weight |
256.77 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2O.ClH/c1-16-12-6-4-11(5-7-12)13(10-14)15-8-2-3-9-15;/h4-7,13H,2-3,8-10,14H2,1H3;1H |
InChI Key |
FABGIRMTDYVMQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)N2CCCC2.Cl |
Origin of Product |
United States |
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